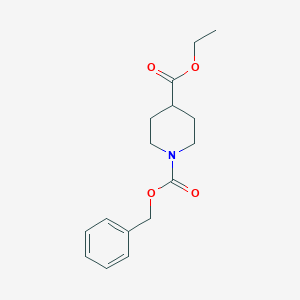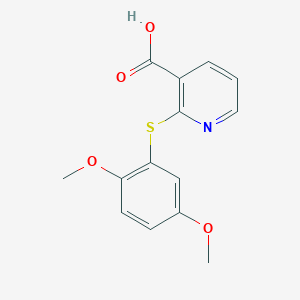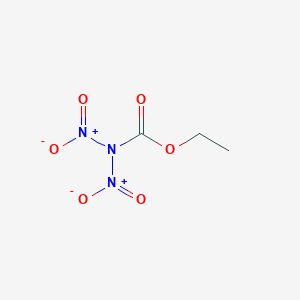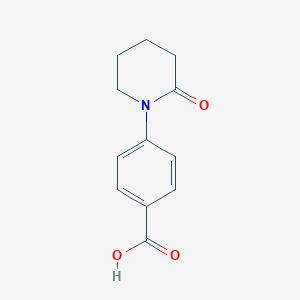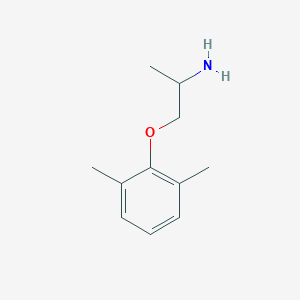
Mexiletine
Overview
Description
Mexiletine is an orally active antiarrhythmic agent . It is a white to off-white crystalline powder with a slightly bitter taste, freely soluble in water and in alcohol . Mexiletine belongs to the group of medicines known as antiarrhythmics . It is used to correct irregular heartbeats to a normal rhythm . Mexiletine produces its helpful effects by slowing nerve impulses in the heart and making the heart tissue less sensitive .
Synthesis Analysis
Mexiletine has been synthesized through various methods. A stereospecific synthesis of mexiletine and related compounds has been reported . A practical and efficient procedure for the enantioselective synthesis of mexiletine analogues has also been presented . Deracemization of mexiletine starting from the commercially available racemic amine using ω-transaminases has been achieved in up to >99% ee and conversion with 97% isolated yield by a one-pot two-step procedure .
Molecular Structure Analysis
Mexiletine hydrochloride, USP is 1- methyl-2- (2,6-xylyloxy)ethylamine hydrochloride . Its structural formula is C11H17NO·HCl . The molecular weight is 215.72 .
Chemical Reactions Analysis
Mexiletine is extensively metabolized in humans via phase I and phase II reactions . Only a small fraction (about 10%) of the dose of mexiletine administered is recovered without modifications in urine . Several degradation products are formed by interaction with both light and oxidizing agents .
Physical And Chemical Properties Analysis
Mexiletine hydrochloride, USP is a white to off-white crystalline powder with a slightly bitter taste, freely soluble in water and in alcohol . Mexiletine hydrochloride, USP has a pKa of 9.2 .
Scientific Research Applications
Sodium Current Enhancement in Cardiomyocytes
Mexiletine has been shown to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This is particularly relevant in the context of many acquired and inherited conditions where a reduction in sodium current is associated with cardiac conduction slowing and increased arrhythmia risks . The sodium channel blocker mexiletine has been shown to restore the trafficking of mutant sodium channels to the membrane .
Antiarrhythmic Therapy for Ventricular Arrhythmias
Mexiletine plays a significant role in the antiarrhythmic therapy of ventricular arrhythmias . Despite the evolution of defibrillator and catheter ablation therapy, there is still a relevant number of patients with ventricular arrhythmias who require antiarrhythmic drug therapy . Mexiletine, through its capability of blocking fast sodium channels in cardiomyocytes, has played a minor to moderate antiarrhythmic role throughout the recent decades .
Treatment for Drug-Refractory Ventricular Arrhythmias
Mexiletine has been found to be beneficial for patients with structural heart disease suffering from drug-refractory, mainly amiodarone refractory ventricular arrhythmias . Mexiletine’s impact has been measured by the reduction in spontaneous occurrence of ventricular arrhythmias or related implantable cardioverter-defibrillator device (ICD) therapy burden in those with arrhythmias resistant to conventional treatment .
Treatment for Long QT Syndrome (LQTS)
Mexiletine has been found to be beneficial for patients with selected forms of congenital long QT syndrome (LQTS) . LQTS is a condition that affects repolarization of the heart after a heartbeat, and it is usually associated with an increased risk of an irregular heartbeat, fainting, and sudden death .
Side Effects and Drug-Drug Interactions
The application of mexiletine may be accompanied by various potential side effects, such as nausea and tremor, and is limited by several drug-drug interactions . Therefore, the therapeutic role of mexiletine for therapy of ventricular arrhythmias needs to be carefully considered based on current evidence .
Treatment for A1656D Mutation in LQT3 Patients
Recent experimental and computation studies have reported that mexiletine effectively treats LQT3 patients associated with the A1656D mutation . These studies have primarily focused on cellular level evaluations and have only looked at the effects of mexiletine on action potential duration (APD) or QT interval reduction .
Mechanism of Action
Target of Action
Mexiletine, a class 1B antiarrhythmic agent, primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of electrical impulses, which are essential for maintaining a regular heart rhythm .
Mode of Action
Mexiletine works by inhibiting the inward sodium current required for the initiation and conduction of impulses . This action reduces the rate of rise of the action potential, Phase 0 . By inhibiting sodium channels, mexiletine decreases the action potential duration and reduces refractoriness . This results in a decrease in Vmax in partially depolarized cells with fast response action potentials .
Biochemical Pathways
Mexiletine affects the biochemical pathways involved in cardiac electrical activity. By inhibiting sodium channels, it interferes with the sodium influx during Phase 0 of the cardiac action potential . This action disrupts the normal sequence of electrical events in the heart, leading to a reduction in abnormal heart rhythms .
Pharmacokinetics
Mexiletine is well absorbed and has a bioavailability of about 90% . It reaches peak plasma concentrations within 1 to 4 hours . The drug is weakly bound to plasma proteins (50-60%) and has a large volume of distribution, varying from 5 to 9 L/kg in healthy individuals . Mexiletine is predominantly metabolized in the liver, mainly via CYP2D6 metabolism to inactive metabolites . It has an elimination half-life of approximately 10 to 12 hours .
Result of Action
The primary result of mexiletine’s action is the stabilization of the heart rhythm. By inhibiting the inward sodium current, mexiletine slows down the abnormal heart rhythm in the ventricles, allowing for a normal heart rhythm . This makes it effective in the treatment of documented life-threatening ventricular arrhythmias .
Action Environment
Various physiological, pathological, pharmacological, and environmental factors influence the disposition of mexiletine . Conditions such as myocardial infarction, congestive heart failure, and liver cirrhosis can affect the absorption and elimination of the drug . Additionally, certain medications and substances, including rifampicin, phenytoin, and cigarette smoking, can enhance the rate of elimination of mexiletine . Conversely, drugs like ciprofloxacin and propafenone decrease its rate of elimination . These factors can significantly influence the drug’s action, efficacy, and stability, often necessitating dosage adjustments .
Safety and Hazards
Mexiletine may cause you to have abnormal liver function tests, especially if you also have congestive heart failure, or blood circulation problems . As for adverse events, gastrointestinal complaints were most frequently observed (33% of the patients) . In terms of handling, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Future Directions
Mexiletine offers a first-line, genotype-specific treatment strategy for LQT3 patients as emphasized by the most recent guidelines . In therapy-refractory ventricular tachyarrhythmias and electrical storms, adjunctive mexiletine treatment may offer the possibility of stabilizing patients with or without concomitant interventional therapy such as catheter ablation .
properties
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIATFUUWWMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5370-01-4 (hydrochloride) | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048446 | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.38e-01 g/L | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Mexiletine | |
CAS RN |
31828-71-4 | |
| Record name | Mexiletine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexiletine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mexiletine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEXILETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203-205 °C, 203 - 205 °C | |
| Record name | Mexiletine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mexiletine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



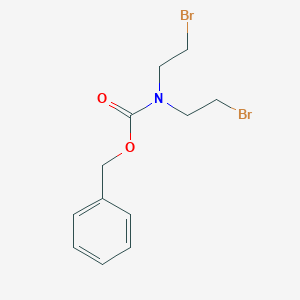
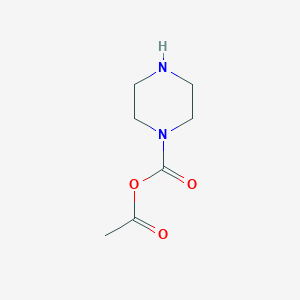


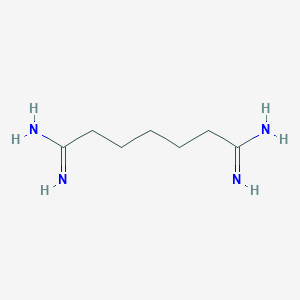
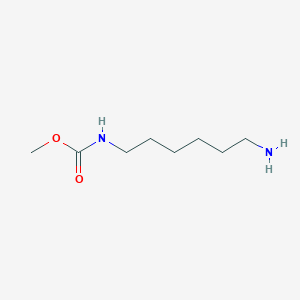
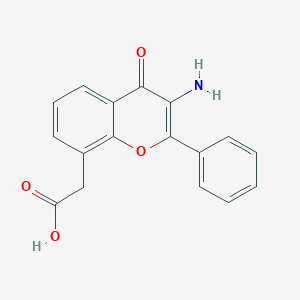
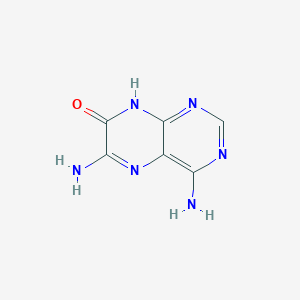
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
